molecular formula C19H21NO3 B14938487 4-[(4-Butylphenyl)carbamoyl]phenyl acetate

4-[(4-Butylphenyl)carbamoyl]phenyl acetate

Cat. No.: B14938487
M. Wt: 311.4 g/mol
InChI Key: NSHMBUIZGKYJGC-UHFFFAOYSA-N
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Description

4-[(4-Butylphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C19H21NO3 It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-butylaniline with phenyl chloroformate to form the intermediate 4-[(4-Butylphenyl)carbamoyl]phenol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Esters or amides.

Scientific Research Applications

4-[(4-Butylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Butylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.

Comparison with Similar Compounds

  • 4-[(4-Methylphenyl)carbamoyl]phenyl acetate
  • 4-[(4-Ethylphenyl)carbamoyl]phenyl acetate
  • 4-[(4-Propylphenyl)carbamoyl]phenyl acetate

Comparison: 4-[(4-Butylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different biological activities and industrial applications due to its larger alkyl chain.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

[4-[(4-butylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C19H21NO3/c1-3-4-5-15-6-10-17(11-7-15)20-19(22)16-8-12-18(13-9-16)23-14(2)21/h6-13H,3-5H2,1-2H3,(H,20,22)

InChI Key

NSHMBUIZGKYJGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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